molecular formula C21H25NO7 B2934613 6-methyl-4-((1-(2,3,4-trimethoxybenzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one CAS No. 1798513-19-5

6-methyl-4-((1-(2,3,4-trimethoxybenzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one

Cat. No.: B2934613
CAS No.: 1798513-19-5
M. Wt: 403.431
InChI Key: QROXFXWSBXLZPS-UHFFFAOYSA-N
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Description

6-Methyl-4-((1-(2,3,4-trimethoxybenzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a synthetic compound featuring a pyran-2-one core substituted with a methyl group at position 6 and a piperidin-4-yloxy moiety at position 4. The piperidine ring is further functionalized with a 2,3,4-trimethoxybenzoyl group. The trimethoxybenzoyl group introduces electron-rich aromatic character, which may enhance binding interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

6-methyl-4-[1-(2,3,4-trimethoxybenzoyl)piperidin-4-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO7/c1-13-11-15(12-18(23)28-13)29-14-7-9-22(10-8-14)21(24)16-5-6-17(25-2)20(27-4)19(16)26-3/h5-6,11-12,14H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROXFXWSBXLZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=C(C(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-methyl-4-((1-(2,3,4-trimethoxybenzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyranones and is characterized by its complex structure, which includes a piperidine moiety and multiple methoxy groups. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Synthesis

The synthesis of this compound involves a multi-step process that typically includes the formation of the pyranone ring and subsequent functionalization with the piperidine and methoxy groups. Various methods have been reported in literature for synthesizing similar compounds through reactions involving phenolic derivatives and piperidine-based intermediates.

Anticancer Activity

Recent studies have indicated that derivatives of pyranones exhibit significant anticancer properties. For instance, compounds with structural similarities to this compound have shown promising results in inhibiting cancer cell proliferation. For example, a related series of compounds demonstrated IC50 values ranging from 25 to 440 nM against various cancer cell lines, suggesting that modifications at specific positions can enhance their antiproliferative activity .

The mechanism by which these compounds exert their biological effects often involves interactions with cellular targets such as tubulin. For instance, certain pyranone derivatives have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics which is critical for cell division . This mechanism is particularly relevant in the context of cancer therapy.

Other Biological Activities

Beyond anticancer properties, there are indications that this compound may also act as an inhibitor of platelet aggregation and a stimulant for kidney function . These activities suggest a broader pharmacological profile that could be explored for therapeutic applications beyond oncology.

Case Studies

A study highlighted the synthesis and evaluation of new antitubulin agents based on similar scaffolds to this compound. These agents were found to inhibit tubulin polymerization effectively and showed significant cytotoxicity against various cancer cell lines . Such findings underline the importance of structural modifications in enhancing biological activity.

Data Table: Summary of Biological Activities

Activity Description Reference
AnticancerInhibits cell proliferation in cancer cell lines with IC50 values ranging from 25 to 440 nM
Tubulin InteractionBinds to the colchicine site on tubulin disrupting microtubule dynamics
Platelet AggregationPotential inhibitor of platelet aggregation
Kidney Function StimulationMay enhance renal function based on preliminary studies

Comparison with Similar Compounds

6-Methyl-4-((1-(2-methylbenzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one (CAS 1704534-80-4)

  • Key Differences : Replaces the 2,3,4-trimethoxybenzoyl group with a simpler 2-methylbenzoyl substituent.
  • Molecular Formula: C₁₉H₂₁NO₄ (MW 327.4 g/mol) vs. the target compound’s formula (C₂₀H₂₃NO₇, estimated MW 389.4 g/mol).
  • The methyl group may increase lipophilicity, affecting membrane permeability .

Pyran-4-one Derivatives with Piperazine/Piperidine Substituents

3-Hydroxy-6-(hydroxymethyl)-2-[(4-methylpiperazin-1-yl)methyl]-4H-pyran-4-one (MFCD00023832)

  • Key Differences : Features a pyran-4-one core (vs. pyran-2-one) with a hydroxymethyl group at position 6 and a 4-methylpiperazinylmethyl substituent at position 2.
  • Molecular Formula : C₁₂H₁₉N₃O₄ (MW 269.3 g/mol).
  • Implications : The piperazine ring introduces additional nitrogen atoms, enhancing solubility and hydrogen-bonding capacity. The pyran-4-one core may exhibit different tautomeric behavior compared to pyran-2-one, altering reactivity .

3-Hydroxy-6-(hydroxymethyl)-2-(piperidin-1-ylmethyl)-4H-pyran-4-one (CAS 82647-26-5)

  • Key Differences : Substitutes piperazine with piperidine, removing a nitrogen atom.
  • Molecular Formula: C₁₂H₁₇NO₄ (MW 239.27 g/mol).

Heterocyclic Core Variants

Pyrido[1,2-a]pyrimidin-4-one Derivatives (EP 2023/39)

Examples include:

  • 2-(1,3-Benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
  • 7-{4-[(Dimethylamino)methyl]piperidin-1-yl}-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
  • Key Differences: Replace the pyran-2-one core with a fused pyrido-pyrimidinone system.
  • Implications : The larger, planar aromatic system may improve intercalation with DNA or proteins but could reduce metabolic stability due to increased ring strain .

Chromanol Derivatives

3,4-Dihydro-6-methoxy-2,2-dimethyl-2H-1-benzopyran-4-ol (CAS 65383-71-3)

  • Key Differences: Chromanol core (dihydrobenzopyranol) with methoxy and dimethyl substituents.
  • Molecular Formula : C₁₂H₁₆O₃ (MW 208.25 g/mol).

Research Findings and Implications

  • Electron-Donating Groups : The trimethoxybenzoyl group in the target compound likely enhances binding to targets requiring aromatic stacking or hydrogen bonding, such as kinase ATP-binding pockets. This contrasts with the 2-methylbenzoyl analogue, which prioritizes hydrophobic interactions .
  • Metabolic Stability : Piperidine-based compounds (e.g., ) may show longer half-lives than piperazine derivatives due to reduced susceptibility to oxidative metabolism .

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